![molecular formula C15H19NO5 B15166773 2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester](/img/structure/B15166773.png)
2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester typically involves the reaction of benzofuran derivatives with bis(2-hydroxyethyl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
Acid-Catalyzed Hydrolysis
-
Mechanism : Protonation of the carbonyl carbon enhances electrophilicity, enabling nucleophilic attack by water. A tetrahedral intermediate forms, followed by proton transfer and elimination of ethanol .
-
Products : 5-[bis(2-hydroxyethyl)amino]-2-benzofurancarboxylic acid and ethanol.
Base-Promoted Saponification
-
Mechanism : Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate. The alkoxide (-OEt) is expelled, yielding the carboxylate salt and ethanol .
-
Products : Sodium salt of 5-[bis(2-hydroxyethyl)amino]-2-benzofurancarboxylic acid and ethanol.
Reaction Type | Conditions | Products |
---|---|---|
Acid-catalyzed | H⁺/H₂O | Carboxylic acid + ethanol |
Base-promoted | NaOH/H₂O | Carboxylate salt + ethanol |
Reactions of the Bis(2-hydroxyethyl)amino Group
The amino group and hydroxyethyl substituents participate in nucleophilic reactions.
Salt Formation
Under acidic conditions, the amino group protonates, forming a hydrochloride salt (e.g., CID 71744198 ) . This enhances water solubility.
Alkylation Reactions
The hydroxyethyl groups can undergo further alkylation, though specific examples require activation (e.g., epoxide intermediates) .
Stability and Degradation
Scientific Research Applications
2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: The compound has potential biological activities, making it a candidate for further biological studies.
Medicine: Due to its structural properties, it may be explored for its potential therapeutic effects.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester include:
- 2-Benzofurancarboxylic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester
- 2-Benzofurancarboxylic acid, 5-[bis(2-methoxyethyl)amino]-, ethyl ester
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzofuran core with a carboxylic acid group and an ethyl ester moiety. The presence of the bis(2-hydroxyethyl)amino group suggests potential for interaction with biological targets, including enzymes and receptors.
Cytotoxicity
Research has demonstrated that derivatives of benzofurancarboxylic acids exhibit significant cytotoxic activity against various human cancer cell lines. For instance, a study evaluated several derivatives and found that compounds such as 5-bromo-7-(O-ethyl-2'-diethylamino)-6-methoxy-2-benzofurancarboxylic acid methyl ester showed notable cytotoxic effects, with IC50 values indicating effectiveness against breast cancer cell lines like MDA-MB-231 .
Table 1: Cytotoxic Activity of Benzofuran Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
9e | MDA-MB-231 | 2.52 ± 0.39 |
6b | MCF-7 | 3.14 ± 0.45 |
4b | HeLa | 1.85 ± 0.32 |
Enzyme Inhibition
Recent studies have identified that benzofuran-based carboxylic acids act as inhibitors of carbonic anhydrase (CA), particularly isoforms hCA IX and XII, which are associated with tumor growth and metastasis. The compound exhibited submicromolar inhibition constants (KIs), indicating potent inhibitory action.
Table 2: Inhibition Constants for Benzofuran Derivatives
Compound | hCA IX KI (μM) | hCA XII KI (μM) |
---|---|---|
9b | 0.91 | 5.1 |
9e | 0.79 | 4.5 |
9f | 0.56 | 3.8 |
The mechanism by which these compounds exert their biological effects appears to involve modulation of apoptotic pathways in cancer cells. For example, treatment with compound 9e resulted in significant increases in early and late apoptosis in MDA-MB-231 cells, as evidenced by flow cytometry assays .
Table 3: Apoptotic Effects of Compound 9e on MDA-MB-231 Cells
Treatment | Total % Apoptosis | Early Apoptosis % | Late Apoptosis % | Necrosis % |
---|---|---|---|---|
Control | 1.46 | 0.47 | 0.31 | 0.68 |
Compound 9e | 34.29 | 8.11 | 23.77 | 2.41 |
Case Studies
A notable case study involved the evaluation of benzofuran derivatives for their ability to inhibit hCA IX in vitro, demonstrating that these compounds could selectively target cancer-associated isoforms while sparing normal tissue isoforms . This selectivity is crucial for minimizing side effects during treatment.
Properties
Molecular Formula |
C15H19NO5 |
---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
ethyl 5-[bis(2-hydroxyethyl)amino]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H19NO5/c1-2-20-15(19)14-10-11-9-12(3-4-13(11)21-14)16(5-7-17)6-8-18/h3-4,9-10,17-18H,2,5-8H2,1H3 |
InChI Key |
BJEPYVFCAXNLFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.